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Abstract

MRX-2843 (also known as UNC2371) is a potent, orally bioavailable, ATP-competitive small
molecule inhibitor targeting both MERTK and FLT3 receptor tyrosine kinases.[1][2] These
kinases are critical drivers in various hematologic malignancies and solid tumors, with their
aberrant activation leading to increased cell proliferation, survival, and drug resistance.[3][4][5]
This technical guide provides a comprehensive overview of the preclinical and clinical
development of MRX-2843, focusing on its mechanism of action, pharmacological properties,
and therapeutic potential. Detailed experimental protocols and structured data tables are
presented to facilitate further research and development in this area.

Introduction: The Rationale for Dual MERTK/FLT3
Inhibition

FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in acute myeloid
leukemia (AML), with internal tandem duplications (FLT3-ITD) being particularly common and
associated with a poor prognosis.[6] While several FLT3 inhibitors have been developed,

resistance often emerges through secondary mutations in the FLT3 kinase domain or activation
of bypass signaling pathways.[7][8]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b609337?utm_src=pdf-interest
https://www.benchchem.com/product/b609337?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04946890
https://winshipcancer.emory.edu/research/specialized-research-grants/_files/lung-cancer-project-2.pdf
http://xcovery.com/wp-content/uploads/SPORE-osi-posterWCLC2024-Poster-updated-8-26.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4855528/
https://pubmed.ncbi.nlm.nih.gov/27158668/
https://www.benchchem.com/product/b609337?utm_src=pdf-body
https://www.mdpi.com/2073-4409/11/17/2752
https://www.clinicaltrials.gov/study/NCT04872478
https://www.medchemexpress.com/MRX-2843.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor
tyrosine kinases, has emerged as a key player in oncogenesis and immune evasion.[4]
Overexpressed in 80-90% of AML cases, MERTK activation contributes to leukemogenesis and
Is implicated in resistance to conventional therapies.[5][9][10]

The dual inhibition of both MERTK and FLT3 by MRX-2843 presents a rational therapeutic
strategy to overcome resistance mechanisms and provide a more durable response in AML
and potentially other cancers.[7][8]

Mechanism of Action

MRX-2843 is a type 1 tyrosine kinase inhibitor that binds to the ATP-binding pocket of MERTK
and FLT3, preventing their phosphorylation and subsequent activation.[3][7] This blockade of
kinase activity abrogates downstream signaling pathways crucial for cancer cell survival and
proliferation, including the STAT5, ERK1/2, and AKT pathways.[1][9] By inhibiting both MERTK
and FLT3, MRX-2843 can effectively target leukemia cells that are dependent on either or both
of these kinases for their growth and survival.[8]
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Figure 1: MRX-2843 Signaling Pathway Inhibition

Quantitative Data

In Vitro Potency

Target Assay Type IC50 (nM) Reference
MERTK Enzymatic 1.3 [1]
FLT3 Enzymatic 0.64 [1]
Kasumi-1 (MERTK- ] )
Cell Proliferation 1435+14.1 [1]
dependent)
Cellular Activity in AML Cell Lines
Cell Line Treatment Effect Result Reference
Inhibition of
i 50 nM MRX-
Kasumi-1 Colony 62.3% + 6.4% [1]
2843 ,
Formation
Inhibition of
_ 100 nM MRX-
Kasumi-1 Colony 84.1% + 7.8% [1]
2843 _
Formation
Inhibition of
100 nM MRX-
NOMO-1 Colony 54.8% + 18.1% [1]
2843 _
Formation
150 nM MRX- Apoptosis/Dead
NOMO-1 34.1% + 5.6% [1]
2843 Cells
300 nM MRX- Apoptosis/Dead
NOMO-1 67.1% £ 2.7% [1]
2843 Cells

In Vivo Efficacy in Murine Xenograft Models
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Median
Xenograft .
Treatment Survival (vs. P-value Reference
Model .
Vehicle)
MOLM-14 121 days vs. 36
MRX-2843 <0.001 [1]
(Parental) days
MOLM-14 o 172.5 days vs.
Quizartinib <0.001 [1]
(Parental) 40 days
Not specified, but
MOLM-14 -
MRX-2843 prolonged Not specified [7]
(D835Y) _
survival
MOLM-14 o 45 days vs. 36
Quizartinib <0.001 [1]
(D835Y) days

Pharmacokinetic Properties

Parameter Value Conditions Reference
Oral Bioavailability 78% 3 mg/kg dose [1]
Cmax 1.3 uM 3 mg/kg dose [1]
t1/2 4.4 hours 3 mg/kg dose [1]

Experimental Protocols
Kinase Inhibition Assay (Enzymatic)

e Objective: To determine the half-maximal inhibitory concentration (IC50) of MRX-2843
against purified MERTK and FLT3 kinases.

o Materials: Recombinant human MERTK and FLT3 kinase domains, ATP, appropriate peptide
substrate, kinase buffer, MRX-2843 serial dilutions, and a detection reagent (e.g., ADP-Glo™
Kinase Assay).

e Procedure:

1. Prepare serial dilutions of MRX-2843 in DMSO.
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2. In a 384-well plate, add the kinase, peptide substrate, and MRX-2843 dilution.

3. Initiate the kinase reaction by adding ATP.

4. Incubate at room temperature for a specified time (e.g., 60 minutes).

5. Stop the reaction and measure the amount of ADP produced using a luminometer.

6. Calculate the percentage of kinase inhibition for each MRX-2843 concentration relative to
a DMSO control.

7. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell Viability Assay

» Objective: To assess the effect of MRX-2843 on the proliferation and viability of AML cell
lines.

o Materials: AML cell lines (e.g., Kasumi-1, NOMO-1, MOLM-14), appropriate cell culture
medium, MRX-2843 serial dilutions, and a cell viability reagent (e.g., CellTiter-Glo®).

» Procedure:
1. Seed cells in a 96-well plate at a predetermined density.
2. Allow cells to adhere overnight (if applicable).
3. Treat cells with serial dilutions of MRX-2843 or DMSO vehicle control.
4. Incubate for a specified period (e.g., 72 hours).

5. Add the cell viability reagent and measure luminescence according to the manufacturer's
instructions.

6. Normalize the data to the DMSO control and calculate the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
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o Objective: To quantify the induction of apoptosis in AML cells following treatment with MRX-
2843.

e Materials: AML cell lines, MRX-2843, Annexin V-FITC, Propidium lodide (PI), binding buffer,
and a flow cytometer.

e Procedure:
1. Treat cells with MRX-2843 or DMSO for a specified time (e.g., 48 hours).
2. Harvest and wash the cells with PBS.
3. Resuspend the cells in binding buffer.
4. Add Annexin V-FITC and PI to the cell suspension.
5. Incubate in the dark at room temperature for 15 minutes.

6. Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin
V-/PI-), early apoptotic (Annexin V+/PIl-), late apoptotic/necrotic (Annexin V+/Pl+), and
necrotic (Annexin V-/Pl+) populations.

Murine Orthotopic Xenograft Model

» Objective: To evaluate the in vivo efficacy of orally administered MRX-2843 in a clinically
relevant animal model of AML.

e Materials: Immunocompromised mice (e.g., NSG), human AML cell line expressing
luciferase, MRX-2843 formulated for oral gavage, vehicle control, and an in vivo imaging

system.

e Procedure:
1. Inject luciferase-expressing AML cells intravenously into the mice.
2. Monitor disease progression through bioluminescence imaging.

3. Once the disease is established, randomize the mice into treatment and control groups.
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4. Administer MRX-2843 or vehicle control daily by oral gavage.
5. Monitor tumor burden and animal survival.

6. Analyze the data using Kaplan-Meier survival curves and statistical tests.

In Vitro Evaluation In Vivo Studies Clinical Development
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Figure 2: Preclinical to Clinical Development Workflow for MRX-2843

Clinical Development

MRX-2843 is currently being investigated in several clinical trials for the treatment of
hematologic malignancies and solid tumors.

e NCT04872478: A Phase 1, open-label, dose-escalation study evaluating the safety and
pharmacokinetics of MRX-2843 in adolescents and adults with relapsed/refractory AML,
acute lymphoblastic leukemia (ALL), or mixed phenotype acute leukemia (MPAL).[6][7]
Patients receive continuous oral MRX-2843 in 28-day cycles.[7]

o NCT04946890: A Phase 1/2 study to assess the safety, tolerability, pharmacokinetics, and
pharmacodynamics of MRX-2843 as a single agent in patients with relapsed or refractory
AML with FLT3 mutations.[1][6] The study consists of a dose-escalation phase (la) and a
dose-expansion phase (Ib).[1]

e Phase 1b in NSCLC (NCT04762199): A study investigating MRX-2843 in combination with
osimertinib in patients with advanced EGFR-mutant non-small cell lung cancer.[3] This trial
explores the role of MERTK in resistance to EGFR inhibitors.[2][3]
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Conclusion

MRX-2843 is a promising dual MERTK/FLT3 inhibitor with a strong preclinical rationale and
demonstrated activity in various models of leukemia. Its ability to overcome resistance-
conferring FLT3 mutations and its favorable pharmacokinetic profile support its ongoing clinical
development. The results from the current clinical trials will be crucial in defining the therapeutic
role of MRX-2843 in the treatment of AML and other cancers. This technical guide provides a
foundational resource for researchers and clinicians interested in the continued investigation
and application of this novel targeted therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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